2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is an organic compound classified within the oxadiazole family. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. It also includes a methoxyphenyl group and an ethanamine side chain, contributing to its chemical diversity and potential biological activity. The compound is recognized for its applications in medicinal chemistry, particularly in the exploration of novel therapeutic agents.
The synthesis of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves several key steps:
The reaction conditions for these synthetic steps vary but typically include heating under inert atmospheres and the use of solvents such as ethanol or dimethyl sulfoxide. The purification of intermediates is often performed using column chromatography techniques.
The molecular formula of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is CHNO. The structure includes:
Key structural data includes:
The chemical reactivity of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine can be characterized by several types of reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or reducing agents.
The mechanism by which 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine exerts its biological effects is not fully elucidated but is believed to involve:
Research indicates potential activities against various pathogens and cancer cells, suggesting a multifaceted mechanism involving both direct and indirect actions on cellular processes .
Key physical properties include:
Chemical properties include:
Analyses using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds .
The compound has several notable applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its pharmacological potential was recognized [3] [5]. The 1960s marked a pivotal milestone with the approval of oxolamine, a 1,2,4-oxadiazole-containing cough suppressant, validating this scaffold's drug-like properties [3] [9]. Subsequent decades witnessed accelerated interest, leading to diverse therapeutics such as:
A significant breakthrough emerged when natural products containing 1,2,4-oxadiazoles were identified. Phidianidines A and B, isolated from the sea slug Phidiana militaris in 2011, demonstrated potent in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism against PTP1B and CXCR4 receptors [3]. Similarly, quisqualic acid from Quisqualis indica seeds exhibited selective activity against metabotropic glutamate receptors [3]. This natural validation spurred synthetic efforts, with over 70% of relevant scientific literature published post-2000 [9].
Table 1: Clinically Approved 1,2,4-Oxadiazole Drugs
Drug Name | Therapeutic Category | Biological Target |
---|---|---|
Oxolamine | Antitussive | Airway sensory nerves |
Pleconaril | Antiviral | Picornavirus capsid |
Ataluren | Genetic disorder therapy | Ribosomal readthrough machinery |
Fasiplon | Anxiolytic | GABA_A receptor |
Butalamine | Vasodilator | Vascular smooth muscle |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its enhanced metabolic stability and tunable electronic properties [1] [7]. This bioisosteric replacement addresses key limitations of carbonyl-containing groups:
In CNS drug design, the 1,2,4-oxadiazole’s ability to cross the blood-brain barrier (BBB) is particularly valuable. Fasiplon, a non-benzodiazepine anxiolytic, leverages this property for GABA_A receptor modulation [3]. Recent studies demonstrate oxadiazoles serving as bioisosteres beyond carbonyl groups, including:
Table 2: Bioisosteric Equivalencies of 1,2,4-Oxadiazoles
Functional Group | Key Limitation | Oxadiazole Advantage | Application Example |
---|---|---|---|
Ester | Serum esterase hydrolysis | Enhanced metabolic stability | Procaine analogs |
Amide | Conformational flexibility | Rigid planar structure | Peptidomimetics |
Carboxylate | Low membrane permeability | Tunable logP via C3/C5 substituents | NSAID derivatives |
Nitro | Toxicity concerns | Improved safety profile | Antitubercular agents |
The 4-methoxyphenyl group at the C3 position of 1,2,4-oxadiazoles profoundly influences ligand-receptor interactions through electronic, steric, and pharmacokinetic mechanisms. Electronic effects arise from the methoxy group’s +R resonance, donating electrons into the phenyl ring (σₚ ~ -0.27), enhancing π-stacking with aromatic residues in enzyme binding pockets [8] . In MAO-B inhibitors, this moiety improved selectivity by forming van der Waals contacts with Ile199 and Tyr326 residues .
Structurally, 4-methoxyphenyl-containing oxadiazoles exhibit near-coplanarity between the heterocycle and phenyl ring, with dihedral angles typically <15°, facilitating deep penetration into hydrophobic enzyme cavities [4] [6]. This is exemplified in the compound N-(4-ethoxyphenyl)-6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-amine, where the methoxyphenyl group anchors the molecule in the MAO-B substrate cavity [6] .
Pharmacokinetically, the 4-methoxyphenyl substituent:
In antibacterial oxadiazoles like 1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone, dual methoxyphenyl groups synergistically enhanced Gram-positive activity (MIC 2–4 µg/mL) by disrupting cell wall biosynthesis [8]. The 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine scaffold thus represents a strategic framework for CNS-active agents, leveraging the methoxyphenyl group for target engagement and pharmacokinetic optimization.
Table 3: Structural and Electronic Parameters of 4-Methoxyphenyl-Substituted Oxadiazoles
Compound | Dihedral Angle (°) | logP | Key Biological Activity |
---|---|---|---|
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | 8.64 | 1.98 | Antimicrobial scaffold |
N-(4-ethoxyphenyl)-6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-amine | Not reported | 4.71 | MAO-B inhibition (IC₅₀ = 42 nM) |
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | Estimated <15° | ~3.8 | Neuroprotective agent (in silico) |
1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone | Not reported | 4.71 | Antibacterial (MIC = 3.1 µg/mL vs S. aureus) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0